![molecular formula C17H15NO5 B275181 4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known by its chemical formula, C19H18N2O5, and is commonly referred to as DDB.
Mécanisme D'action
The mechanism of action of DDB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, DDB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DDB has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, DDB has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, DDB has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DDB in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using DDB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on DDB. One area of interest is the development of new synthetic methods for producing DDB, which may help to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DDB and its potential therapeutic applications in the treatment of various diseases. Finally, there is a need for more research on the safety and toxicity of DDB, particularly in the context of long-term exposure.
Méthodes De Synthèse
The synthesis of DDB can be achieved through a multi-step process that involves the reaction of 2,5-dimethylphenyl isocyanate with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield DDB as the final product.
Applications De Recherche Scientifique
DDB has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory properties have been shown to be effective in treating conditions such as arthritis, asthma, and inflammatory bowel disease. Additionally, DDB has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy.
Propriétés
Nom du produit |
4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
|---|---|
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
4-[(2,5-dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H15NO5/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16(20)21)8-13(12)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
Clé InChI |
KJNVFELDRJJGMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
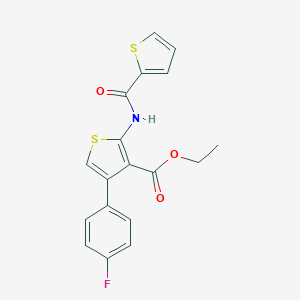
![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)
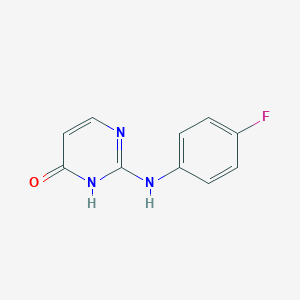
![methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275121.png)
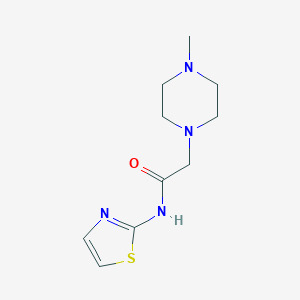

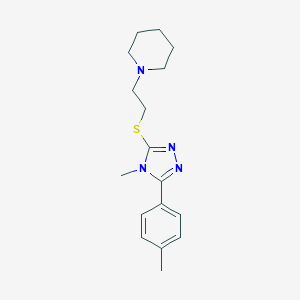
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)
![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)
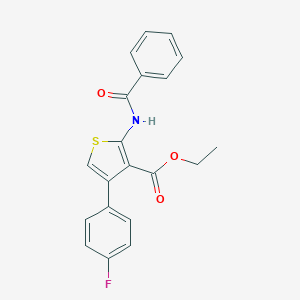
![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)